

An In-depth Technical Guide to the Protic Nature of Ethylammonium Nitrate

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Compound of Interest

Compound Name: Ethanolammonium nitrate

Cat. No.: B1255533

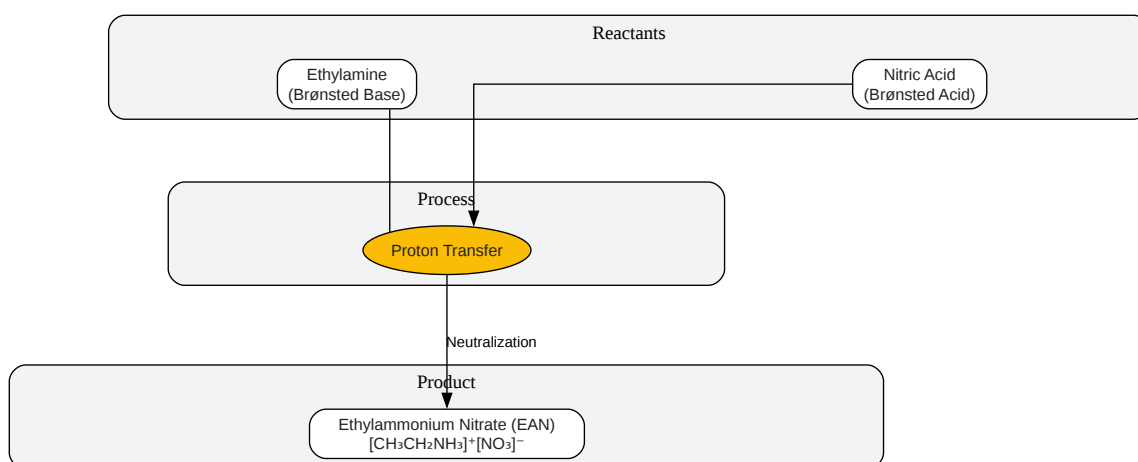
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Abstract: Ethylammonium nitrate (EAN) holds a significant place in the history of chemistry as the first reported room-temperature ionic liquid, discovered by Paul Walden in 1914.[1][2] As a protic ionic liquid (PIL), its character is defined by the transfer of a proton from a Brønsted acid to a Brønsted base.[3] This guide provides a detailed exploration of the protic nature of EAN, covering its synthesis, the intricate hydrogen-bonding network that governs its properties, and the dynamics of proton transfer. We present key physicochemical data in a structured format, detail common experimental protocols for its synthesis and characterization, and use visualizations to illustrate fundamental molecular interactions and workflows. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this archetypal protic ionic liquid.

Synthesis and Molecular Structure

Ethylammonium nitrate is synthesized through a straightforward acid-base neutralization reaction. The process involves the transfer of a proton from a Brønsted acid (nitric acid) to a Brønsted base (ethylamine).[1][4] This exothermic reaction results in the formation of the ethylammonium (EA⁺) cation and the nitrate (NO₃⁻) anion.[1]

The molecular structure consists of the ethylammonium cation ($[\text{CH}_3\text{CH}_2\text{NH}_3]^+$), which features three labile protons on the ammonium group, and the planar nitrate anion ($[\text{NO}_3]^-$).^[2] These protons on the cation are the primary source of EAN's protic nature and its ability to act as a hydrogen-bond donor.^[3]



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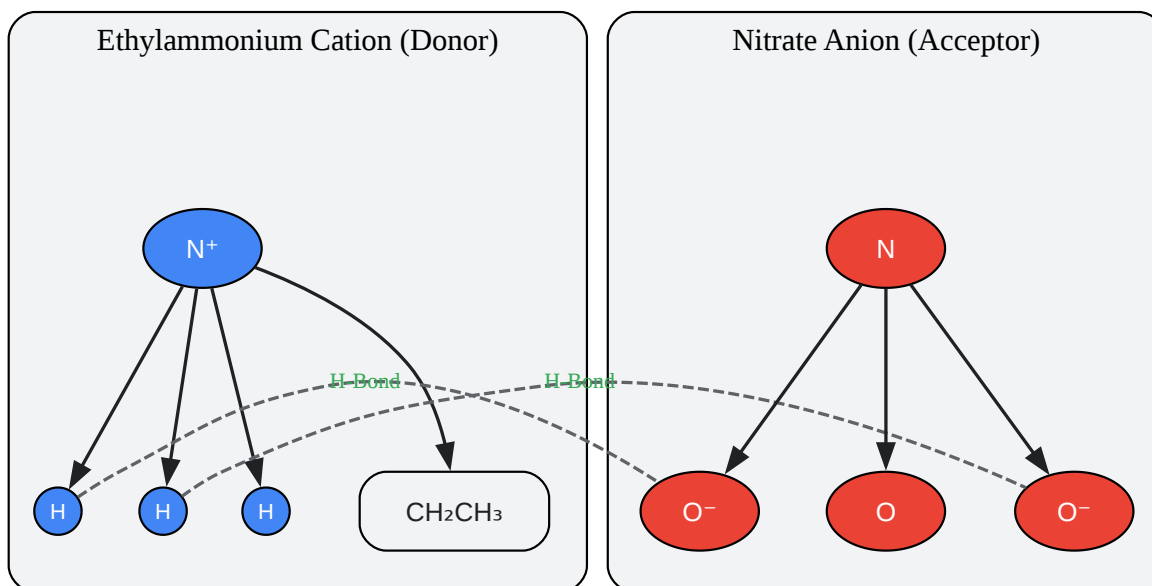
Caption: Synthesis of EAN via proton transfer from nitric acid to ethylamine.

The Protic Core: Hydrogen Bonding and Proton Transfer

The defining characteristic of EAN is its extensive and dynamic three-dimensional hydrogen-bonding network, which bears similarities to that of water.^{[2][5]} The three protons of the cation's $-\text{NH}_3^+$ group act as strong hydrogen-bond donors, while the oxygen atoms of the nitrate anion serve as hydrogen-bond acceptors.^{[3][6]}

This network is highly flexible, characterized by rapid interchanges of bonding partners.^[5] This dynamic nature influences many of EAN's macroscopic properties, including its viscosity and conductivity. Molecular dynamics simulations have shown that the hydrogen bond network is complex, and its strength can be influenced by temperature and proximity to interfaces.^{[3][7]} The continuous proton transfer from the cation to the anion creates a dynamic equilibrium,

which means that neutral ethylamine and nitric acid molecules may exist transiently within the liquid.[8][9]



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Caption: Hydrogen bonding between the ethylammonium cation and nitrate anion.

The lability of the proton is a key feature. In mixtures, for instance with 1,4-diaminobutane, the proton can continuously jump between the ethylammonium cation and the other base, creating a new dynamic chemical equilibrium.[9][10] This highlights the accessible and transferable nature of the proton in the EAN system.

Physicochemical and Transport Properties

The unique intermolecular forces within EAN give rise to its characteristic properties as a room-temperature ionic liquid. Below are tables summarizing key quantitative data.

Table 1: General Physicochemical Properties of Ethylammonium Nitrate

| Property | Value | Source(s) |
|--|--|-------------|
| IUPAC Name | Ethanaminium nitrate | [2] |
| CAS Number | 22113-86-6 | [2][11][12] |
| Molecular Formula | $[\text{CH}_3\text{CH}_2\text{NH}_3]^+[\text{NO}_3]^-$ | [2] |
| Molar Mass | 108.10 g/mol | [13] |
| Appearance | Colorless to yellowish liquid | [2] |
| Melting Point | 9-12 °C (282-285 K) | [2][12][14] |
| Boiling Point | 240 °C (513 K) | [2] |
| Decomposition Temp. | ~250 °C | [2] |
| Density | 1.261 g/cm ³ (at 20 °C) | [2] |
| 1.21 - 1.26 g/cm ³ (at 25 °C) | [11][12] | |

Table 2: Transport Properties of Ethylammonium Nitrate at 25 °C (298.15 K)

| Property | Value | Source(s) |
|-------------------------|--------------------|-----------|
| Viscosity | 0.028 Pa·s (28 cP) | [2] |
| 36.5 cP | [11][12] | |
| Electrical Conductivity | ~20 mS/cm | [2] |
| 20.28 mS/cm (at 20 °C) | [12] | |
| 25.4 mS/cm | [11] | |

Experimental Protocols

Synthesis and Purification of EAN

A common and straightforward method for synthesizing EAN is the direct neutralization of ethylamine with nitric acid.[4][15]

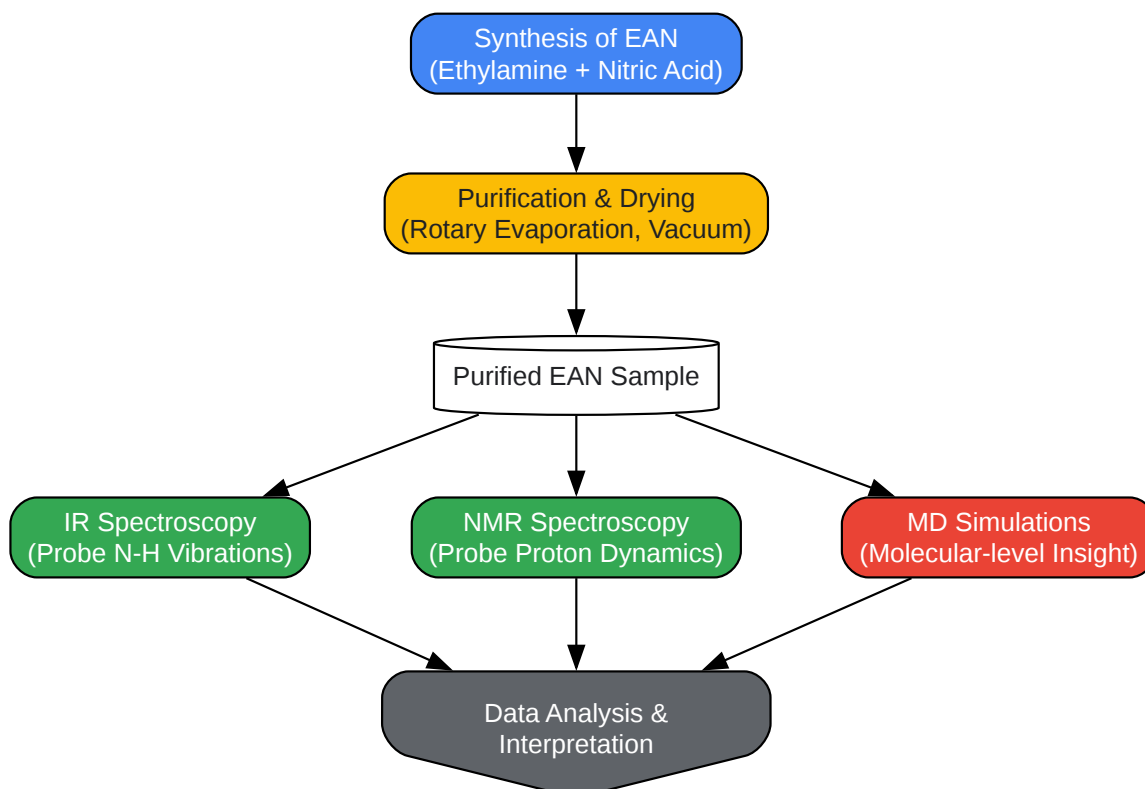
Protocol:

- **Reaction Setup:** In a flask submerged in an ice bath to manage the exothermic reaction, a stoichiometric amount of ethylamine (e.g., 70% aqueous solution) is placed.
- **Acid Addition:** Concentrated nitric acid is added dropwise to the ethylamine solution with constant stirring. The temperature should be carefully monitored and maintained.
- **Neutralization:** The addition continues until the solution reaches a neutral pH.
- **Purification:** The resulting solution contains EAN and water. Water is removed under reduced pressure using a rotary evaporator.[16]
- **Drying:** For applications requiring anhydrous conditions, the sample is further dried on a Schlenk line under high vacuum for an extended period (e.g., 72 hours) to achieve a water content below 0.5 wt%.[15][16]

Characterization of Protic Nature

The protic environment and hydrogen bonding in EAN are typically investigated using a combination of spectroscopic techniques and computational simulations.

- **Infrared (IR) Spectroscopy:** This technique is used to probe the vibrations of the N-H bonds in the ethylammonium cation. The presence of hydrogen bonding causes a significant broadening and red-shifting of the N-H stretching bands, typically observed in the 2800 to 3250 cm^{-1} range.[5][8] The absence of sharp peaks corresponding to free N-H vibrations confirms the extensive involvement of these groups in the hydrogen-bond network.[8]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR can be used to observe the chemical shift of the labile $-\text{NH}_3^+$ protons, which is sensitive to the hydrogen-bonding environment.[16] Advanced NMR techniques can also probe the dynamics and rotational correlation of the N-H bond vector, revealing correlation times as short as 16.1 ps, indicative of a highly flexible network.[5][17]
- **Molecular Dynamics (MD) Simulations:** Computational simulations provide molecular-level insight into the structure, dynamics, and geometry of the hydrogen bonds within the liquid, complementing experimental findings.[3][5]



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Caption: Experimental workflow for the synthesis and characterization of EAN.

Applications in Research and Drug Development

The distinct properties of EAN, stemming from its protic nature, make it a valuable tool in various scientific fields.

- **Green Chemistry:** Its low volatility and biodegradability position it as an environmentally friendly solvent alternative.[11]
- **Electrochemistry:** High ionic conductivity and a wide electrochemical window make it a suitable solvent and electrolyte in electrochemical applications.[2][18]
- **Biotechnology:** EAN has been shown to be effective as a protein crystallization agent and can promote the refolding of denatured proteins like lysozyme.[2] It is proposed that the ethyl

group interacts with hydrophobic protein domains while the charged components stabilize electrostatic interactions, preventing aggregation and facilitating proper folding.[2]

Conclusion

Ethylammonium nitrate is more than a historical curiosity; it is a model system for understanding the fundamental principles of protic ionic liquids. Its protic character is dominated by a dynamic and extensive three-dimensional hydrogen-bond network, enabled by the proton-donating capability of the ethylammonium cation. This network dictates its unique physicochemical properties, including its low melting point, viscosity, and conductivity. The detailed study of EAN through spectroscopic and computational methods continues to provide valuable insights into the complex interplay of intermolecular forces in ionic systems, paving the way for the rational design of new ionic liquids for a wide range of applications, from sustainable chemistry to biopharmaceutical processing.

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